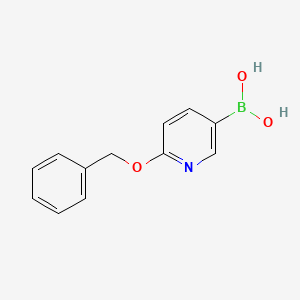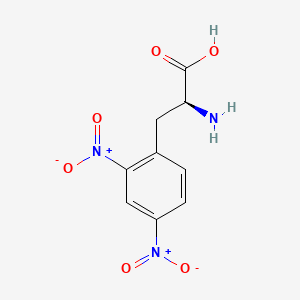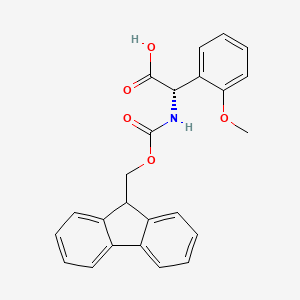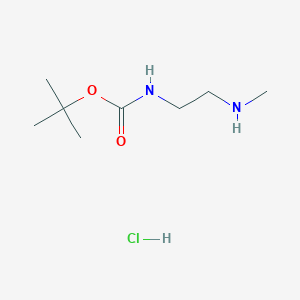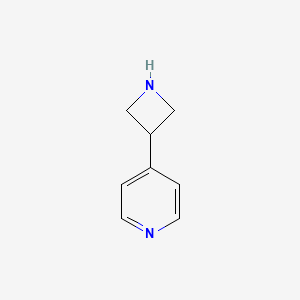
4-(Azetidin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Azetidin-3-yl)pyridine” is a chemical compound with the molecular formula C8H10N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of azetidine derivatives, including “4-(Azetidin-3-yl)pyridine”, has been a topic of interest in recent research . A study published in Nature discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another research paper discusses the recent synthetic strategies and antibacterial activities of pyridine derivatives .Molecular Structure Analysis
The molecular structure of “4-(Azetidin-3-yl)pyridine” can be found in databases like PubChem .Chemical Reactions Analysis
There are several studies that discuss the chemical reactions involving azetidine derivatives . For instance, a study published in ACS Medicinal Chemistry Letters discusses the synthesis of new compounds using azetidine as a bioisoster .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Azetidin-3-yl)pyridine” can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
1. Agriculture: Treating Bacterial Wilt in Tomatoes
- Summary of Application : Pyridine-3-carboxamide analogs, including 4-(Azetidin-3-yl)pyridine, have been developed to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum .
- Methods of Application : The analogs were synthesized through a multistep process and their structures confirmed using spectroscopy . A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum .
- Results : When used to treat seeds, the analogs displayed remarkable efficacy, especially compound 4a which had specific activity against bacterial wilt pathogens . Compound 4a also promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor .
2. Medicinal Chemistry: Antimicrobial and Antiviral Activities
- Summary of Application : Pyridine compounds, including 4-(Azetidin-3-yl)pyridine, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application : The synthesis of pyridine compounds involves a multicomponent reaction, starting from a β-ketoester, an aldehyde and ammonia .
- Results : The presence of the pyridine nucleus, along with one or more heterocycles, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
3. Synthesis of New Heterocyclic Amino Acid Derivatives
- Summary of Application : This compound has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
4. Antibacterial Activities
- Summary of Application : 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds, which include “4-(Azetidin-3-yl)pyridine”, were prepared for antimicrobial interest and found that such compounds are potent against S. aureus (MTCC-3160) .
- Methods of Application : The synthesis of these compounds involves a multicomponent reaction .
- Results : The compounds were found to inhibit multidrug-resistant S. aureus (MRSA) .
5. Synthesis of Novel Heterocyclic Amino Acid Derivatives
- Summary of Application : This compound has been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
6. Antibacterial Activities Against S. aureus
- Summary of Application : 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds, which include “4-(Azetidin-3-yl)pyridine”, were prepared for antimicrobial interest and found that such compounds are potent against S. aureus (MTCC-3160) .
- Methods of Application : The synthesis of these compounds involves a multicomponent reaction .
- Results : The compounds were found to inhibit multidrug-resistant S. aureus (MRSA) .
Safety And Hazards
Zukünftige Richtungen
Research on azetidine derivatives, including “4-(Azetidin-3-yl)pyridine”, is ongoing. A review article discusses the recent advances in pyridine scaffold and its potential for the development of novel antibiotics and drugs . Another study discusses the current and future prospects of azetidine derivatives .
Eigenschaften
IUPAC Name |
4-(azetidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRJQSTTCLCTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)





